molecular formula C6H12N4 B13255664 (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

Cat. No.: B13255664
M. Wt: 140.19 g/mol
InChI Key: PZSRJLZFQGEFSY-YFKPBYRVSA-N
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Description

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminopropanol and 1-methyl-1H-1,2,3-triazole.

    Formation of Intermediate: The starting materials undergo a series of reactions, including protection of the amine group, formation of the triazole ring, and subsequent deprotection.

    Final Product: The final step involves the purification of the desired product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)butan-2-amine: Similar structure with an additional carbon in the alkyl chain.

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-2-amine: Similar structure with one less carbon in the alkyl chain.

    (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-1-amine: Similar structure with the amine group at a different position.

Uniqueness

The uniqueness of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine lies in its specific chiral configuration and the position of the triazole ring. This configuration can result in distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(2S)-1-(1-methyltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3/t5-/m0/s1

InChI Key

PZSRJLZFQGEFSY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C)N

Canonical SMILES

CC(CC1=CN(N=N1)C)N

Origin of Product

United States

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